7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound with a unique structure that includes both fluorine and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine
- 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one stands out due to its unique combination of fluorine and sulfur atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F2N3OS |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
7-(difluoromethyl)-1,3-dimethyl-2-sulfanylidene-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H9F2N3OS/c1-13-6-4(7(10)11)3-5(15)12-8(6)14(2)9(13)16/h3,7H,1-2H3,(H,12,15) |
InChI Key |
IYRZDYNYKFCAEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=O)C=C2C(F)F)N(C1=S)C |
Origin of Product |
United States |
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